1-Bromo-3-fluoro-5-phenoxybenzene
Description
1-Bromo-3-fluoro-5-phenoxybenzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 3, and a phenoxy group at position 5 of the benzene ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediates, owing to its electron-deficient aromatic system and halogen reactivity .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSKGOXOCUPFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-phenoxybenzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-5-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-3-fluoro-5-phenoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-phenoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that undergo further transformations. The specific pathways and targets depend on the reaction conditions and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The phenoxy group in the target compound increases steric bulk and electron-withdrawing effects compared to phenyl or methoxy groups. This enhances its utility in Suzuki-Miyaura couplings, where electron-deficient aryl halides are preferred .
- Solubility : Methoxy (OCH₃) and diol (-OH) substituents improve aqueous solubility, whereas trifluoromethoxy (OCF₃) and isobutoxy groups favor organic phase partitioning .
- Reactivity : Chloro and bromo analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene) exhibit similar halogen reactivity but differ in leaving-group propensity during nucleophilic substitution .
Physical Property Analysis
Comparative data for select compounds:
Key Observations:
- The phenoxy group in the target compound likely increases molecular weight (~290–310 g/mol) compared to simpler analogs like 1-Bromo-3-chloro-5-fluorobenzene (209.45 g/mol).
- Bulky substituents (e.g., isobutoxy) reduce melting points due to disrupted crystal packing .
Key Observations:
- Brominated aromatics generally exhibit moderate toxicity (e.g., H302: harmful if swallowed). The phenoxy group may reduce volatility, mitigating inhalation risks compared to smaller analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
